Product packaging for Lorlatinib-13C,d3(Cat. No.:)

Lorlatinib-13C,d3

Cat. No.: B12425624
M. Wt: 410.4 g/mol
InChI Key: IIXWYSCJSQVBQM-WCHPYLTNSA-N
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Description

Significance of Stable Isotope-Labeled Internal Standards (SIL-IS) in Bioanalytical Methodologies

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving accurate and precise results. wuxiapptec.combiopharmaservices.com An IS is a compound of known quantity added to samples to correct for variability during the analytical process, including sample preparation, injection volume fluctuations, and instrument response. wuxiapptec.combiopharmaservices.com

The ideal internal standard has chemical and physical properties nearly identical to the analyte being measured. bioanalysis-zone.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for this purpose. scispace.comtandfonline.com Because a SIL-IS has the same molecular structure as the analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source—a phenomenon known as the "matrix effect". wuxiapptec.comtandfonline.com The matrix effect, caused by co-eluting substances from the biological sample (e.g., plasma, urine), can interfere with analyte detection and lead to inaccurate measurements. musechem.comacs.org By using a SIL-IS, these variations are effectively compensated for because the ratio of the analyte's response to the IS response remains constant, significantly improving the accuracy, precision, and reliability of the assay. wuxiapptec.comcrimsonpublishers.com

The use of SIL-IS is a key component of method validation and quality control, ensuring that analytical methods are robust and reproducible for pharmacokinetic studies and regulatory submissions. musechem.com

Table 1: Key Advantages of SIL-IS in Bioanalytical Methods

Feature Description Reference
Highest Accuracy & Precision SIL-IS most accurately mimics the analyte's behavior, correcting for variability in sample extraction, handling, and instrument analysis. wuxiapptec.combioanalysis-zone.com
Matrix Effect Compensation Effectively corrects for ion suppression or enhancement from complex biological matrices, as the SIL-IS and analyte are affected identically. wuxiapptec.comtandfonline.comacs.org
Improved Reliability Reduces inter-sample and inter-assay variability, leading to more robust and reproducible data, which is critical for pharmacokinetic and toxicokinetic studies. musechem.com
Gold Standard for LC-MS Widely regarded as the preferred choice for internal standards in LC-MS/MS-based bioanalysis due to its superior performance over structural analogues. scispace.comtandfonline.comcrimsonpublishers.com

Overview of Lorlatinib (B560019) as a Research Compound: Molecular Targets and Preclinical Mechanisms

Lorlatinib is a third-generation, highly potent, and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. mdpi.compatsnap.comalkpositive.org Developed to address the challenge of acquired resistance to earlier-generation ALK inhibitors, lorlatinib is a critical compound in cancer research, particularly for non-small cell lung cancer (NSCLC). patsnap.comtandfonline.com

The primary molecular targets of lorlatinib are the ALK and ROS1 receptor tyrosine kinases. drugbank.comnih.gov In certain cancers, genetic rearrangements lead to the creation of fusion proteins like EML4-ALK, which are constitutively active and drive uncontrolled cell proliferation and survival. patsnap.comnewdrugapprovals.org Lorlatinib acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and ROS1 to block downstream signaling pathways. mdpi.compatsnap.com

A key feature of lorlatinib highlighted in preclinical research is its broad spectrum of activity against numerous ALK resistance mutations that render first- and second-generation inhibitors ineffective, including the highly refractory G1202R mutation. alkpositive.orgascopubs.org Furthermore, lorlatinib was specifically designed to be brain-penetrant, effectively crossing the blood-brain barrier to act on central nervous system (CNS) metastases, a common site of disease progression. alkpositive.orgtandfonline.comnih.gov Preclinical studies have demonstrated that its anti-tumor activity is dose-dependent and correlates with the inhibition of ALK phosphorylation. nih.gov

Table 2: Preclinical Profile of Lorlatinib

Attribute Description Reference
Drug Class Third-generation Tyrosine Kinase Inhibitor (TKI) drugbank.comnih.gov
Primary Targets ALK (Anaplastic Lymphoma Kinase), ROS1 (c-ros oncogene 1) mdpi.compatsnap.com
Mechanism of Action ATP-competitive inhibitor of ALK and ROS1 kinase activity, blocking signal transduction for cell proliferation and survival. mdpi.compatsnap.com
Key Features Potent activity against a wide range of ALK resistance mutations (e.g., G1202R). High central nervous system (CNS) penetration. alkpositive.orgtandfonline.comascopubs.org
Research Application Investigated for treatment of ALK-positive and ROS1-positive advanced NSCLC, including cases with brain metastases. mdpi.comclinicaltrials.govmdpi.com

Rationale for the Synthesis and Application of Lorlatinib-13C,d3 in Research

The synthesis of this compound, a stable isotope-labeled version of lorlatinib, is driven by the need for a reliable internal standard for quantitative bioanalysis. vulcanchem.comsynzeal.com In this specific isotopologue, one carbon atom is replaced with carbon-13 and three hydrogen atoms on a methyl group are replaced with deuterium (B1214612). synzeal.com This labeling results in a molecule that is chemically identical to lorlatinib but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. acanthusresearch.com

The primary application of this compound is to serve as an internal standard in LC-MS/MS assays designed to measure the concentration of lorlatinib in biological matrices like plasma. vulcanchem.comresearchgate.net During pharmaceutical research, especially in clinical and preclinical pharmacokinetic studies, it is essential to accurately quantify drug concentrations over time to understand its ADME profile. musechem.com

By adding a known amount of this compound to each sample, researchers can correct for any analyte loss during sample processing and for matrix effects during analysis. vulcanchem.com This ensures that the pharmacokinetic parameters derived from these studies are accurate and reliable. vulcanchem.com The use of this compound is therefore essential for the robust development and validation of bioanalytical methods used to support the clinical development of lorlatinib. vulcanchem.comsynzeal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19FN6O2 B12425624 Lorlatinib-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

410.4 g/mol

IUPAC Name

(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuterio(113C)methyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2+1D3

InChI Key

IIXWYSCJSQVBQM-WCHPYLTNSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Origin of Product

United States

Synthetic Methodologies and Characterization of Lorlatinib 13c,d3

Strategies for Targeted Isotopic Incorporation of Carbon-13 and Deuterium (B1214612)

The synthesis of Lorlatinib-13C,d3 involves the precise and targeted incorporation of stable isotopes, specifically one carbon-13 atom and three deuterium atoms, onto the methyl group attached to the amide nitrogen. aquigenbio.comsynzeal.com This strategic placement is crucial as it imparts a specific mass shift without significantly altering the chemical properties of the molecule. The primary starting material for this isotopic labeling is typically a deuterated and carbon-13 enriched methyl iodide ([¹³C]d₃-I) or a similar methylating agent.

The kinetic isotope effect, which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a key consideration in the design of isotopically labeled compounds. nih.govnih.gov While deuterium labeling can sometimes alter metabolic pathways, the combined ¹³C and deuterium labeling in this compound is primarily intended to create a mass-differentiated internal standard for quantitative bioanalysis. researchgate.net The selection of the N-methyl group for labeling is strategic; it is a position less likely to undergo metabolic cleavage, ensuring the labeled internal standard and the unlabeled analyte behave similarly during sample preparation and analysis. drugbank.com

Chemical Synthesis Pathways and Reaction Optimization for Labeled Lorlatinib (B560019)

The synthesis of this compound follows a multi-step pathway that mirrors the synthesis of the unlabeled parent drug, with the key difference being the introduction of the isotopically labeled methyl group. The final step of the synthesis typically involves the N-methylation of a des-methyl precursor of Lorlatinib.

The reaction conditions for this methylation step are carefully optimized to ensure high efficiency of incorporation of the ¹³C and deuterium atoms. This includes the choice of solvent, base, and reaction temperature to maximize the yield and purity of the final labeled product. The precursor molecule is reacted with the isotopically labeled methylating agent, such as [¹³C]d₃-I, in the presence of a suitable base to facilitate the nucleophilic substitution reaction.

While specific details of the proprietary synthesis of this compound are not publicly disclosed, the general principles of N-alkylation are well-established in organic chemistry. The challenge lies in achieving high isotopic enrichment and chemical purity, which necessitates rigorous purification and characterization of the final product. vulcanchem.com

Advanced Spectroscopic and Chromatographic Characterization for Labeling Confirmation and Purity Assessment

To confirm the successful incorporation of the isotopes and to assess the purity of the synthesized this compound, a combination of advanced analytical techniques is employed. medchemexpress.comvulcanchem.com These methods are essential for verifying the molecular weight, structure, and purity of the labeled compound, ensuring its suitability as a reference standard. aquigenbio.comsynzeal.com

Mass Spectrometric Confirmation of Isotopic Enrichment

Mass spectrometry (MS) is the primary technique used to confirm the isotopic enrichment of this compound. vulcanchem.com By analyzing the mass-to-charge ratio (m/z) of the molecule, the increase in molecular weight due to the incorporated isotopes can be precisely measured.

The unlabeled Lorlatinib has a monoisotopic mass of approximately 406.155 g/mol . drugbank.com The incorporation of one ¹³C atom (mass difference of ~1 amu compared to ¹²C) and three deuterium atoms (mass difference of ~1 amu each compared to ¹H) results in an expected mass increase of approximately 4 amu. aquigenbio.comsynzeal.com Therefore, this compound exhibits a molecular weight of approximately 410.4 g/mol . aquigenbio.comsynzeal.com High-resolution mass spectrometry can further confirm the exact mass and elemental composition, providing unambiguous evidence of successful labeling.

A bio-analytical assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitored the protonated molecule of unlabeled lorlatinib at m/z 407.1. researchgate.net For this compound, the corresponding m/z would be shifted, confirming the isotopic incorporation.

Chromatographic Purity Analysis of Synthesized Labeled Compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the chemical and enantiomeric purity of the synthesized this compound. ijrpr.comjcsp.org.pk These methods separate the labeled compound from any unreacted starting materials, byproducts, or other impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Lorlatinib utilizes a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727). ijrpr.com The purity is assessed by monitoring the chromatogram for the presence of any extraneous peaks. The retention time of this compound is expected to be very similar to that of the unlabeled Lorlatinib under the same chromatographic conditions.

The table below summarizes typical chromatographic conditions used for the analysis of Lorlatinib, which are also applicable for its isotopically labeled counterpart.

ParameterCondition
Column Eclipse plus C18 (250mm x 4.6mm, 3µm) ijrpr.com
Mobile Phase Phosphate buffer (pH 5.8): acetonitrile: methanol (45:30:25% v/v) ijrpr.com
Flow Rate 1.0 mL/min jcsp.org.pk
Detection UV at 310 nm ijrpr.com
Retention Time (Lorlatinib) ~7.871 min ijrpr.com

This table is based on data for unlabeled Lorlatinib but is representative of the methods used for its isotopically labeled form.

Furthermore, chiral chromatography can be employed to ensure the enantiomeric purity of the (R)-enantiomer, which is the active form of Lorlatinib. jcsp.org.pk The validation of these analytical methods ensures their accuracy, precision, and robustness for quality control purposes. vulcanchem.comjcsp.org.pk

Advanced Analytical Applications of Lorlatinib 13c,d3

Role as an Internal Standard in Quantitative Bioanalysis for Preclinical Studies

In quantitative bioanalysis, the primary goal is to accurately determine the concentration of a drug in a biological matrix, such as plasma or tissue. The entire analytical process, from sample collection and processing to instrumental analysis, is subject to potential variability that can affect accuracy and precision. The role of an internal standard (IS) is to compensate for this variability. An ideal IS is a compound that behaves identically to the analyte of interest (in this case, lorlatinib) during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

Lorlatinib-13C,d3 serves as the optimal internal standard for lorlatinib (B560019) quantification for several key reasons:

Physicochemical Similarity : Being isotopically labeled, its chemical structure and properties, including polarity, solubility, and pKa, are virtually identical to lorlatinib. This ensures that it co-extracts and co-elutes during sample preparation and chromatography, effectively mimicking the behavior of lorlatinib.

Correction for Matrix Effects : Biological matrices are complex and can interfere with the ionization of an analyte in the mass spectrometer source, either suppressing or enhancing the signal. Because this compound co-elutes with lorlatinib, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the IS, these effects are normalized, leading to more accurate quantification.

Mass Differentiation : Despite its similar behavior, this compound is easily distinguished from the unlabeled lorlatinib by its higher mass, allowing for simultaneous but separate detection by the mass spectrometer.

While this compound represents the ideal IS, published preclinical studies on lorlatinib have also utilized other non-isotopic compounds, known as analog internal standards, such as rucaparib (B1680265) and Afatinib-d6, to conduct pharmacokinetic analyses in mouse models. researchgate.netresearchgate.netnih.gov These studies underscore the critical need for an internal standard to ensure data reliability in preclinical drug development. researchgate.netresearchgate.net

Application in Qualitative Analysis for Metabolite Identification and Profiling

Beyond quantitative analysis, this compound is a powerful tool for qualitative analysis, specifically for identifying the metabolic fate of lorlatinib. Drug metabolism studies are crucial to understand how a drug is transformed in the body, as metabolites can be active, inactive, or even toxic. Lorlatinib is known to be metabolized primarily by the CYP3A and UGT1A4 enzymes. nih.gov

Identifying drug-related metabolites in a complex biological sample can be like finding a needle in a haystack. The use of a stable isotope-labeled version of the drug greatly simplifies this process. In a typical metabolite profiling study, a mixture (often 1:1) of labeled (this compound) and unlabeled (lorlatinib) drug is administered. When the resulting samples are analyzed by high-resolution mass spectrometry, any peak originating from the drug or its metabolites will appear as a unique "isotope doublet"—two adjacent peaks with a specific mass difference corresponding to the isotopic label.

This signature allows researchers to rapidly filter the data and distinguish drug-related material from the vast number of endogenous compounds. This technique is invaluable for constructing a comprehensive metabolic map, confirming the structures of predicted metabolites, and discovering novel metabolic pathways. frontiersin.orgnih.govresearchgate.net This approach would be instrumental in characterizing the full profile of lorlatinib metabolites, including its major inactive human metabolite, M8 (a benzoic acid derivative), in various preclinical species. nih.gov

Preclinical Pharmacokinetic and Metabolic Research Leveraging Lorlatinib 13c,d3

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro studies are fundamental to understanding a drug's metabolic pathway before it enters extensive clinical trials. These studies utilize cellular and subcellular systems to predict how the drug will be processed in the body.

Incubation studies using human liver microsomes and cryopreserved hepatocytes are standard preclinical methods to assess metabolic stability. For lorlatinib (B560019), these studies have been crucial in establishing its metabolic profile. Research conducted in human cryopreserved hepatocytes showed that lorlatinib can induce the enzymatic activity and mRNA levels of certain metabolizing enzymes, particularly CYP2B6 and CYP3A4. nih.gov Studies in human liver microsomes also indicated that lorlatinib could inhibit UGT1A1 and UGT2B7 at clinically relevant concentrations. nih.gov The use of human hepatoma-derived Huh-7 cells, which are a reliable model for drug metabolism and toxicity, has also been employed to study the effects of lorlatinib on hepatic cells. umh.es

In vitro systems are critical for identifying the chemical transformations a drug undergoes. For lorlatinib, the primary biotransformation pathways are oxidation and glucuronidation. wikipedia.org The main enzymes responsible for its metabolism are Cytochrome P450 (CYP) 3A4 and Uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4. nih.govnih.govdrugbank.com Minor contributions to its metabolism come from CYP2C8, CYP2C19, CYP3A5, and UGT1A3. nih.govnih.govdrugbank.com

Through these processes, lorlatinib is converted into various metabolites. The most significant circulating metabolite identified in human plasma is a benzoic acid product known as M8 (PF-06895751). nih.govnih.gov This metabolite is formed via the oxidative cleavage of the amide and aromatic ether bonds of the parent lorlatinib molecule. nih.govdrugbank.com Crucially, the M8 metabolite is considered pharmacologically inactive. nih.govdrugbank.com In a human mass balance study, this inactive metabolite accounted for 21% of the circulating radioactivity. drugbank.comeuropa.eu

Incubation Studies in Hepatic Microsomes and Isolated Hepatocytes

Investigation of Drug Metabolizing Enzyme and Transporter Interactions in Preclinical Systems

Understanding how a drug interacts with metabolizing enzymes and transporters is key to predicting drug-drug interactions. Lorlatinib has been studied extensively for its potential to inhibit, induce, or serve as a substrate for these proteins.

Lorlatinib's metabolism is primarily mediated by the CYP3A4 isozyme. nih.govwikipedia.orgdrugbank.com It also demonstrates a complex interaction with the CYP system, acting as both a time-dependent inhibitor and an inducer of CYP3A. nih.govnih.govoncologynewscentral.com In clinical use, multiple doses of lorlatinib lead to a net autoinduction of its own metabolism. nih.govnih.gov

In vitro studies and clinical evaluations have further characterized its effects on other CYP isozymes:

CYP3A Induction : Lorlatinib is considered a moderate inducer of CYP3A4/5. nih.gov

CYP2B6 Induction : It is classified as a weak inducer of CYP2B6. nih.govnih.gov Co-administration with lorlatinib decreased the area under the curve (AUC) and maximum concentration (Cmax) of the CYP2B6 probe substrate bupropion (B1668061) by 25% and 27%, respectively. nih.govnih.gov

CYP2C9 Induction : Lorlatinib is also a weak inducer of CYP2C9. nih.govnih.gov It reduced the AUC and Cmax of the CYP2C9 probe substrate tolbutamide (B1681337) by 43% and 15%, respectively. nih.govnih.gov

Inhibition Potential : In vitro studies have shown that neither lorlatinib nor its main metabolite, M8, inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6 at clinically relevant concentrations. nih.gov

Table 1: Effect of Lorlatinib on CYP and Transporter Probe Substrates
Probe SubstrateTargetChange in AUC∞Change in CmaxClassification of Effect
FexofenadineP-gp↓ 67%↓ 63%Moderate Inducer nih.govnih.gov
TolbutamideCYP2C9↓ 43%↓ 15%Weak Inducer nih.govnih.govresearchgate.net
AcetaminophenUGT↓ 45%↓ 28%Weak Inducer nih.govnih.govresearchgate.net
BupropionCYP2B6↓ 25%↓ 27%Weak Inducer nih.govnih.govresearchgate.net

Glucuronidation represents the other major metabolic pathway for lorlatinib, primarily carried out by UGT1A4, with a smaller role for UGT1A3. nih.govnih.govdrugbank.com Similar to its effect on CYP enzymes, lorlatinib also influences UGT activity. Clinical studies have determined that lorlatinib is a weak inducer of UGT enzymes. nih.govnih.gov This was demonstrated by a 45% decrease in AUC and a 28% decrease in Cmax of acetaminophen, a known UGT substrate, when co-administered with lorlatinib. nih.govnih.govresearchgate.net In vitro studies using human liver microsomes also suggested that lorlatinib can inhibit UGT1A1 and UGT2B7. nih.gov

Drug transporters are critical for absorption, distribution, and excretion. Lorlatinib's interaction with the efflux transporter P-glycoprotein (P-gp, or ABCB1) has been a key area of investigation. Its macrocyclic structure was specifically designed to have a low propensity for P-gp efflux, which can help it penetrate the blood-brain barrier. dovepress.comdovepress.com

However, lorlatinib does modulate P-gp activity. In vitro studies in Madin-Darby canine kidney II-multidrug resistance protein 1 cells confirmed that lorlatinib can inhibit P-gp. nih.gov Despite this, the net effect observed in clinical studies is that lorlatinib acts as a moderate inducer of P-gp. nih.govnih.govdovepress.com This was concluded after observing a 67% reduction in AUC and a 63% reduction in Cmax of fexofenadine, a P-gp substrate, when given with lorlatinib. nih.govnih.gov Itraconazole, a known P-gp inhibitor, can increase lorlatinib plasma concentrations, partly through this mechanism. mdpi.com

Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Activity

In Vivo Preclinical Pharmacokinetic (PK) Investigations in Animal Models

Preclinical in vivo studies using animal models are fundamental to understanding the pharmacokinetic behavior of a new chemical entity. The use of isotopically labeled compounds like Lorlatinib-13C,d3 is instrumental in these investigations, allowing for accurate quantification and tracing of the drug and its metabolites.

Absorption, Distribution, and Excretion (ADE) Studies using Labeled Compound

Studies utilizing radiolabeled lorlatinib have been essential in characterizing its absorption, distribution, and excretion (ADE) profile. Following oral administration in animal models, lorlatinib is rapidly absorbed. nih.gov The structure of lorlatinib has been optimized to enhance its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Human mass balance studies using [14C]lorlatinib have shown that the primary routes of elimination are through metabolism. Following a single oral dose, approximately 48% of the radioactivity is recovered in the urine (with less than 1% as the unchanged drug) and 41% in the feces (with about 9% as the unchanged drug). drugbank.com The major circulating metabolite, which is pharmacologically inactive, results from the oxidative cleavage of the amide and aromatic ether bonds of lorlatinib. drugbank.comnih.gov In vitro studies have identified that lorlatinib is primarily metabolized by the enzymes CYP3A4 and UGT1A4. drugbank.comnih.gov

Quantification of Tissue Distribution and Organ-Specific Accumulation

The use of labeled compounds allows for precise quantification of lorlatinib's distribution in various tissues. Studies in mice have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of lorlatinib in different organs. researchgate.net

Following oral administration in mice, the highest concentration of lorlatinib was found in the liver, followed by the stomach and kidneys. researchgate.net This wide distribution is a key characteristic of the drug. nih.gov Lorlatinib was specifically designed to penetrate the blood-brain barrier, a critical feature for treating brain metastases. researchgate.netnih.gov

Below is a table summarizing the tissue distribution of lorlatinib in mice after oral administration.

TissuePeak Concentration (ng/100 mg)
Liver3,153.93
Stomach2,159.92
Kidney548.83
Data from a study investigating lorlatinib tissue distribution in mice. researchgate.net

Pharmacokinetic Modeling and Simulation in Preclinical Species

Pharmacokinetic (PK) modeling and simulation play a crucial role in predicting and understanding the behavior of drugs in biological systems. For lorlatinib, physiologically based pharmacokinetic (PBPK) models have been developed using data from preclinical species like mice. sci-hub.senih.gov

These models can accurately predict the concentration of lorlatinib in the blood and brain. sci-hub.senih.gov A PBPK model for mice successfully described the concentrations of lorlatinib in both blood and brain tissue, yielding a brain tissue partition coefficient of 0.7. nih.gov The model predicted a maximum blood concentration of 2.73 mg/L at 0.69 hours after administration, with a total drug concentration over time (AUC) in the blood of 16.7 mg/L·h. nih.gov

Compartmental population PK modeling has also been employed to analyze data from genetically modified mouse models, providing a more detailed understanding of how specific enzymes and transporters affect lorlatinib's pharmacokinetics. researchgate.net A two-compartment model with sequential zero-order and first-order absorption and a time-varying induction of clearance has been shown to well-characterize the plasma pharmacokinetics of lorlatinib. nih.gov

The following table presents key pharmacokinetic parameters for lorlatinib in mice as determined by PBPK modeling.

ParameterValueUnit
Maximum Blood Concentration (Cmax)2.73mg/L
Time to Maximum Concentration (Tmax)0.69hours
Area Under the Curve (AUC) - Blood16.7mg/L·h
Brain Tissue Partition Coefficient0.7-
Data derived from a PBPK model in mice. nih.gov

Molecular and Cellular Research with Lorlatinib 13c,d3

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms

While Lorlatinib-13C,d3 is utilized as an internal standard for the quantification of lorlatinib (B560019) in various biological matrices, specific studies detailing its use to investigate the fundamental mechanisms of cellular uptake and intracellular distribution are not extensively available in publicly accessible research. Such studies would typically involve time-course experiments in cancer cell lines, followed by subcellular fractionation and mass spectrometry analysis to determine the concentration of this compound in different cellular compartments like the cytoplasm, nucleus, and mitochondria. This would help to elucidate whether the uptake is an active or passive process and identify any transporters that may be involved in its cellular influx and efflux.

Studies on Blood-Brain Barrier (BBB) Penetration and Transport Mechanisms in Preclinical Models

A significant area of research for lorlatinib, and by extension its labeled form, is its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating brain metastases. nih.gov Lorlatinib was specifically designed to have enhanced CNS penetration. researchgate.net The use of isotopically labeled compounds like this compound is fundamental to accurately measure its concentration in brain tissue and cerebrospinal fluid, providing crucial data on its BBB transport.

In vitro models of the BBB are essential for initial screening and mechanistic studies of drug permeability. These models often consist of a co-culture of endothelial cells, pericytes, and astrocytes, forming a tight barrier that mimics the physiological BBB. In such models, this compound can be added to the "blood" side, and its appearance on the "brain" side is measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). These experiments can determine the permeability coefficient and investigate the role of specific transporters. For instance, studies have shown that lorlatinib is a poor substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB, which contributes to its higher brain accumulation compared to other inhibitors. nih.gov While specific data using the 13C,d3 variant is not detailed in available literature, it represents the ideal tool for such precise quantification.

In vivo studies in animal models, such as mice and non-human primates, provide the most definitive evidence of BBB penetration. nih.govresearchgate.net In these studies, this compound can be administered systemically, and at various time points, brain tissue and plasma are collected for analysis. The use of the stable isotope-labeled form allows for highly accurate quantification of the drug concentration in these different compartments, enabling the calculation of the brain-to-plasma concentration ratio. PET imaging studies using radiolabeled lorlatinib ([¹¹C]lorlatinib) have unequivocally confirmed its rapid and significant brain uptake in non-human primates. nih.govresearchgate.net These imaging studies are often complemented by mass spectrometry-based quantification using stable isotope-labeled standards like this compound for validation.

Preclinical Model Key Findings on Lorlatinib Brain Penetration Relevance of this compound
Mouse Xenograft ModelsDemonstrated cytoreductive activity in tumors with various ALK mutations.Enables accurate quantification of lorlatinib in tumor and brain tissue to correlate with efficacy. researchgate.net
Non-human Primates (PET imaging)Rapid and high brain uptake observed, particularly in the cerebellum, frontal cortex, and thalamus. researchgate.netServes as a non-radioactive standard for mass spectrometry validation of PET imaging data. nih.gov

In Vitro Blood-Brain Barrier Models for Permeability Studies

Elucidation of Molecular Target Engagement and Downstream Signaling Pathways in Cellular Systems

Lorlatinib is a potent inhibitor of both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. medchemexpress.commedchemexpress.com Inhibition of these targets blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to apoptosis. medchemexpress.com

The use of this compound in studies aimed at elucidating these mechanisms would primarily be for the accurate quantification of the drug at its site of action. For direct target engagement studies, a common method is the cellular thermal shift assay (CETSA), where the binding of a drug to its target protein increases the protein's thermal stability. While theoretically applicable, specific studies reporting the use of this compound for CETSA or similar target engagement assays are not readily found in the literature.

Future Directions and Emerging Research Methodologies

Integration of Multi-Omics Approaches with Labeled Compound Analysis in Preclinical Research

The convergence of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope-labeled compound analysis represents a paradigm shift in preclinical research. researchgate.netnih.gov This integrated approach allows for a holistic understanding of a drug's mechanism of action, its metabolic fate, and its impact on complex biological systems. evotec.com Lorlatinib-13C,d3 serves as an essential tool in this context, enabling precise quantification and tracing of the parent drug and its metabolites.

By combining data from various "omics" platforms, researchers can build a comprehensive map of the biological pathways affected by lorlatinib (B560019). astrazeneca.com For instance, lipidomic studies using ultrahigh-pressure liquid chromatography-mass spectrometry (UHPLC-MS/MS) have already revealed that lorlatinib can induce the accumulation of cholesteryl esters and triglycerides in liver cells. nih.gov Integrating this with proteomic and transcriptomic data can elucidate the underlying mechanisms driving these lipid alterations.

Furthermore, the use of labeled compounds like this compound is crucial for linking genomic and proteomic changes to the formation of reactive metabolites, which can be a source of toxicity. acs.orgnih.gov This multi-pronged approach can help identify potential biomarkers for treatment response and resistance, ultimately informing patient selection and personalized medicine strategies. nih.govastrazeneca.com Advanced molecular imaging technologies, such as spatial multi-omic analysis, can further enhance these studies by providing high-resolution data on drug and metabolite distribution within intact tissues. astrazeneca.com

Advancements in Isotopic Labeling Technologies for Complex Pharmaceutical Compounds

The synthesis of isotopically labeled compounds is a cornerstone of modern drug discovery and development. x-chemrx.com Recent years have seen significant advancements in labeling technologies, moving towards greater precision, efficiency, and broader applicability. adesisinc.com For complex molecules like lorlatinib, these innovations are critical for producing high-quality analytical standards like this compound.

Key advancements include:

Late-Stage Functionalization and Hydrogen Isotope Exchange (HIE): These techniques allow for the introduction of isotopes like deuterium (B1214612) and tritium (B154650) at later stages of the synthesis, which is more efficient and versatile. musechem.comeuropa.eu Methods utilizing catalysts such as iridium, ruthenium, and nanoparticles are being explored to improve the selectivity and yield of these reactions. musechem.comeuropa.eu

Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to traditional batch synthesis. x-chemrx.comadesisinc.com

Automation and AI: Automated synthesizers and AI-driven platforms are being developed to streamline the synthesis process, from planning to execution, accelerating the availability of novel labeled compounds. talmazan.md

These technological strides are making the production of complex labeled pharmaceuticals more cost-effective and environmentally friendly. x-chemrx.comadesisinc.com The continued evolution of these methods will be instrumental in supporting the next generation of preclinical and clinical research. talmazan.md

Contribution of this compound to Early-Stage Drug Discovery and Preclinical Development Paradigms

Isotopically labeled compounds are indispensable tools throughout the drug discovery and development pipeline, from initial screening to late-stage clinical trials. musechem.comnih.gov this compound, as a stable isotope-labeled internal standard, makes significant contributions to the preclinical evaluation of lorlatinib.

Its primary applications include:

Pharmacokinetic (PK) and ADME Studies: Stable isotope-labeled compounds are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies. this compound allows for the precise tracking and quantification of lorlatinib and its metabolites in various biological matrices, providing crucial data on the drug's behavior in the body. acs.orgvulcanchem.com This information is vital for understanding the drug's pharmacokinetic profile and for meeting regulatory requirements. nih.gov

Metabolite Identification: By incorporating stable isotopes at specific positions, researchers can trace the metabolic pathways of a drug and identify the structures of its metabolites. This is essential for assessing the potential for drug-drug interactions and understanding clearance mechanisms. nih.gov

Analytical Method Development and Validation: this compound is instrumental in the development and validation of sensitive and accurate bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comnih.govresearchgate.net It serves as an internal standard to correct for matrix effects and instrument variability, ensuring the reliability of quantitative data. vulcanchem.com

The use of this compound in these early-stage studies provides a detailed understanding of the drug at a molecular level, which is critical for making informed decisions about its advancement through the development process. musechem.com The accurate quantification it enables is fundamental to ensuring the safety and efficacy of new therapeutic agents. musechem.comvulcanchem.com

Q & A

Q. Q. How should researchers design studies to assess the environmental impact of Lorlatinib-<sup>13</sup>C,d3 metabolites?

  • Methodological Answer :
  • Perform biotransformation studies in aquatic models (e.g., Daphnia magna) under OECD guidelines. Quantify bioaccumulation factors (BAFs) using LC-HRMS .
  • Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity of persistent metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.